4-(3-Fluoro-2-methylphenyl)oxan-4-ol
Description
4-(3-Fluoro-2-methylphenyl)oxan-4-ol is a tetrahydropyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring and a 3-fluoro-2-methylphenyl substituent. This compound combines the rigid oxane scaffold with aromatic fluorine and methyl groups, which influence its physicochemical properties, such as lipophilicity, hydrogen-bonding capacity, and steric bulk.
Properties
IUPAC Name |
4-(3-fluoro-2-methylphenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9-10(3-2-4-11(9)13)12(14)5-7-15-8-6-12/h2-4,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKPIKFNDQVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2(CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)C2(CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Fluoro-2-methylphenyl)oxan-4-ol involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. Industrial production methods often involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-2-methylphenyl)oxan-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and exploring its reactivity.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.
Scientific Research Applications
4-(3-Fluoro-2-methylphenyl)oxan-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets and its effects on cellular processes. In medicine, this compound could be investigated for its therapeutic potential in treating various diseases. In industry, this compound may be utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-methylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The detailed mechanism of action is often studied using biochemical assays, molecular modeling, and other advanced techniques to understand how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Comparative Analysis
Reactivity and Stability: The epoxide group in 4-(oxiran-2-yl)oxan-4-ol confers high reactivity in ring-opening reactions, unlike the stable oxane ring in the target compound . The phenolic OH in 4-(3-Fluoro-4-methoxyphenyl)phenol enhances hydrogen-bonding interactions, which may improve solubility compared to the oxan-4-ol analogue .
Lipophilicity and Bioavailability: Fluorine in this compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogues like 4-(oxiran-2-yl)oxan-4-ol. This property is critical for blood-brain barrier penetration in drug design .
Pharmacological Potential: Compounds with morpholine (e.g., the rac-(3R,4R) derivative in ) are often explored for kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets . The 3-fluoro-2-methylphenyl group in the target compound may mimic tyrosine or phenylalanine residues in enzyme-binding sites, suggesting utility in protease inhibitor design .
Synthetic Utility :
- The oxane ring in this compound provides a rigid scaffold for stereoselective synthesis, similar to (3R,4R)-4-(hydroxymethyl)oxan-3-ol, which is used in chiral intermediate production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
